Cas no 2580225-07-4 (2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro4.5decan-3-yl}acetic acid)

2-{8-(tert-Butoxy)carbonyl-2,2-dioxo-2λ⁶-thia-3,8-diazaspiro[4.5]decan-3-yl}acetic acid is a specialized spirocyclic sulfonamide derivative with a tert-butoxycarbonyl (Boc) protecting group. Its key structural features include a rigid spiro[4.5]decane scaffold, a sulfonamide moiety, and a carboxyl-functionalized acetic acid side chain, making it a versatile intermediate in organic synthesis and medicinal chemistry. The Boc group enhances stability during synthetic manipulations, while the sulfonyl and carboxyl groups offer sites for further derivatization. This compound is particularly valuable in peptide mimetics and drug discovery, where its conformational constraints and functional handles enable precise molecular design. Its high purity and well-defined reactivity profile support reproducible results in complex synthetic pathways.
2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro4.5decan-3-yl}acetic acid structure
2580225-07-4 structure
Product Name:2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro4.5decan-3-yl}acetic acid
CAS No:2580225-07-4
MF:C14H24N2O6S
MW:348.415163040161
CID:5661045
PubChem ID:165890087
Update Time:2025-10-16

2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro4.5decan-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2580225-07-4
    • 2-{8-[(tert-butoxy)carbonyl]-2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decan-3-yl}acetic acid
    • EN300-27719270
    • 2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro4.5decan-3-yl}acetic acid
    • Inchi: 1S/C14H24N2O6S/c1-13(2,3)22-12(19)15-6-4-14(5-7-15)9-16(8-11(17)18)23(20,21)10-14/h4-10H2,1-3H3,(H,17,18)
    • InChI Key: HTVBYOGHLIWNKP-UHFFFAOYSA-N
    • SMILES: S1(CC2(CCN(C(=O)OC(C)(C)C)CC2)CN1CC(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 348.13550766g/mol
  • Monoisotopic Mass: 348.13550766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 581
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 113Ų

2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro4.5decan-3-yl}acetic acid Pricemore >>

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Additional information on 2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro4.5decan-3-yl}acetic acid

Introduction to 2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decan-3-yl}acetic acid (CAS No. 2580225-07-4)

2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decan-3-yl}acetic acid (CAS No. 2580225-07-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and potential biological activities. The chemical structure of this compound includes a spirocyclic core with a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in the synthesis of more complex molecules.

The spirocyclic framework of 2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decan-3-yl}acetic acid provides a rigid and conformationally restricted structure, which can enhance its binding affinity to specific biological targets. This property is particularly advantageous in the development of drugs that require high selectivity and potency. Recent studies have shown that spirocyclic compounds can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The tert-butoxycarbonyl (Boc) protecting group in 2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decan-3-yl}acetic acid is a common functional group used in organic synthesis to protect amino groups during multi-step reactions. The Boc group can be easily removed under acidic conditions, allowing for the selective deprotection of the amino group without affecting other functional groups in the molecule. This feature makes 2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decan-3-yl}acetic acid an excellent starting material for the synthesis of peptides and other nitrogen-containing compounds.

The thia moiety in 2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decan-3-yl}acetic acid introduces sulfur into the molecular structure, which can significantly influence the compound's physicochemical properties and biological activity. Sulfur-containing compounds are known for their ability to form disulfide bonds and participate in redox reactions, making them important in various biological processes such as protein folding and signal transduction.

Recent research has focused on the potential therapeutic applications of spirocyclic compounds like 2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decan-3-yl}acetic acid. For instance, a study published in the *Journal of Medicinal Chemistry* reported that a series of spirocyclic compounds with similar structures exhibited potent antiviral activity against several RNA viruses, including influenza and hepatitis C viruses. The researchers attributed this activity to the ability of these compounds to inhibit viral replication by interfering with key viral enzymes.

In another study published in *Bioorganic & Medicinal Chemistry Letters*, scientists investigated the anticancer potential of spirocyclic compounds with thia moieties. They found that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action was attributed to the ability of these compounds to disrupt microtubule dynamics and inhibit cell division.

The synthesis of 2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decan-3-yl}acetic acid typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the Boc protecting group and thia moiety. Advanced synthetic methods such as transition-metal-catalyzed reactions and click chemistry have been employed to improve the efficiency and yield of these syntheses.

In conclusion, 2-{8-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decan-3-yl}acetic acid (CAS No. 2580225-07-4) is a promising compound with a unique spirocyclic structure and functional groups that offer significant potential for drug discovery and development. Its rigid conformational properties and versatile synthetic routes make it an attractive candidate for further research into its biological activities and therapeutic applications.

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